6-(4-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and hydrazine hydrate to form the intermediate 4-chlorophenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with pyrazine-2-carboxylic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole-thiadiazole derivatives.
Substitution: Formation of substituted triazole-thiadiazole derivatives.
Scientific Research Applications
2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole-thiadiazole core but lacks the pyrazine ring.
4-Chlorophenyl-1,2,4-triazole-3-thiol: An intermediate in the synthesis of the target compound.
Pyrazine-2-carboxylic acid: Another precursor used in the synthesis.
Uniqueness
2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine is unique due to its combination of triazole, thiadiazole, and pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in scientific research and drug development .
Properties
Molecular Formula |
C13H7ClN6S |
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Molecular Weight |
314.75 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H7ClN6S/c14-9-3-1-8(2-4-9)12-19-20-11(17-18-13(20)21-12)10-7-15-5-6-16-10/h1-7H |
InChI Key |
YRVLHUGYWKSVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=NC=CN=C4)Cl |
Origin of Product |
United States |
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